molecular formula C19H15NO5S2 B2755979 3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl methanesulfonate CAS No. 299950-48-4

3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl methanesulfonate

Cat. No.: B2755979
CAS No.: 299950-48-4
M. Wt: 401.45
InChI Key: XTDNQWUJXUFFCO-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl methanesulfonate is a complex organic compound that combines the structural motifs of benzothiazole and chromenone

Mechanism of Action

Target of Action

The compound, also known as CBMicro_003040 or 3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl methanesulfonate, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit a broad spectrum of biological effects . They have been synthesized as inhibitors of topoisomerase I , a crucial enzyme involved in DNA replication and transcription. They have also shown inhibitory activity against M. tuberculosis .

Mode of Action

The compound interacts with its target, topoisomerase I, resulting in inhibition of the enzyme’s activity . This interaction disrupts the normal functioning of the enzyme, leading to changes in DNA replication and transcription processes. The compound’s mode of action is likely to involve binding to the enzyme’s active site, thereby preventing it from carrying out its normal function .

Pharmacokinetics

The effectiveness of the compound against its targets suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The compound’s action results in the inhibition of topoisomerase I, leading to disruption of DNA replication and transcription. This disruption can lead to cell death, providing a potential mechanism for the compound’s observed antitubercular and anticancer effects .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the solvent used in the reaction can affect the compound’s synthesis and activity . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other substances in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl methanesulfonate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole moiety, which can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions . The chromenone structure is often synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .

The final step involves the sulfonation of the chromenone derivative with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction typically requires controlled temperatures and anhydrous conditions to prevent hydrolysis and ensure high yields .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, where nucleophiles such as amines or thiols can replace the methanesulfonate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Amino or thiol derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl methanesulfonate has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

Medicine

Medically, this compound is being investigated for its potential anti-cancer properties. Studies have shown that derivatives of benzothiazole and chromenone exhibit cytotoxic effects against various cancer cell lines, making this compound a promising lead for anti-cancer drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics. Its structural versatility allows for the design of materials with tailored functionalities.

Comparison with Similar Compounds

Similar Compounds

    2-Arylbenzothiazoles: These compounds share the benzothiazole core and are known for their anti-cancer properties.

    Chromenone Derivatives: Compounds like 4H-chromen-4-one are structurally similar and exhibit various biological activities, including anti-inflammatory and anti-cancer effects.

Uniqueness

What sets 3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl methanesulfonate apart is its combined structural features of benzothiazole and chromenone, which confer unique chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and makes it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxochromen-7-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5S2/c1-3-11-8-12-16(9-15(11)25-27(2,22)23)24-10-13(18(12)21)19-20-14-6-4-5-7-17(14)26-19/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDNQWUJXUFFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OS(=O)(=O)C)OC=C(C2=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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